molecular formula C16H22BrN3O4 B8131077 tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate

tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate

Cat. No.: B8131077
M. Wt: 400.27 g/mol
InChI Key: WSGWYGGILSKXCY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 2-bromo-5-nitrobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the 2-bromo-5-nitrobenzyl moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tert-butyl group can be replaced with other alkyl groups through alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and tert-butyl group also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate is unique due to the presence of both a nitro group and a bromine atom on the benzyl moiety, which provides distinct reactivity patterns and potential applications compared to similar compounds. The combination of these functional groups with the piperazine ring and tert-butyl group enhances its versatility in chemical synthesis and biological research.

Properties

IUPAC Name

tert-butyl 4-[(2-bromo-5-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)11-12-10-13(20(22)23)4-5-14(12)17/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGWYGGILSKXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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